2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine
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Overview
Description
2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with a brominated naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-5-bromopyridin-3-ol with an appropriate aldehyde, followed by cyclization and further functionalization steps. For instance, the intermediate can be cyclized using trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate . The final product is often purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound and its derivatives have shown promise as anticancer agents.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism by which 2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially disrupting cellular processes in cancer cells. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine is unique due to the presence of the brominated naphthyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxazolo[4,5-b]pyridine derivatives and may contribute to its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C16H9BrN2O |
---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
2-(5-bromonaphthalen-1-yl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C16H9BrN2O/c17-13-7-2-4-10-11(13)5-1-6-12(10)16-19-15-14(20-16)8-3-9-18-15/h1-9H |
InChI Key |
JIHWLIQPSMLBLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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